N-Acetylgalactosaminitol

Glycoprotein analysis HPLC O-linked glycan

N-Acetylgalactosaminitol (GalNAc-ol; CAS 10486-91-6) is the chemically authenticated reference standard essential for O-glycome analysis. Alkaline β-elimination of O-linked glycoproteins quantitatively releases GalNAc-ol as the sole mucin-type marker, while N-linked glycans remain intact—an impossible discrimination with unreduced GalNAc. Distinct HPLC retention (8.1 min) and MS fragmentation prevent false-negative identification caused by co-eluting hexosamines. Without this reduced alditol, O-glycosylation signals are masked. Procure high-purity standard to ensure accurate O-linked glycan identification and quantitation in therapeutic glycoprotein release testing and cancer biomarker research.

Molecular Formula C8H17NO6
Molecular Weight 223.22 g/mol
CAS No. 10486-91-6
Cat. No. B087381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylgalactosaminitol
CAS10486-91-6
SynonymsN-acetylgalactosaminitol
Molecular FormulaC8H17NO6
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(=O)NC(CO)C(C(C(CO)O)O)O
InChIInChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1
InChIKeyDWAICOVNOFPYLS-OSMVPFSASA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylgalactosaminitol (CAS 10486-91-6) – Essential Reference Standard for O‑Linked Glycoprotein Analysis


N‑Acetylgalactosaminitol (GalNAc‑ol, CAS 10486‑91‑6) is the reduced alditol form of N‑acetyl‑D‑galactosamine. It is the definitive chemical marker for O‑glycosidically linked glycans because alkaline β‑elimination of O‑linked glycoproteins quantitatively releases the parent hexosamine as its alditol [1]. In contrast, N‑linked glycans remain intact under the same conditions. This fundamental chemical difference makes GalNAc‑ol an indispensable reference standard for any workflow aimed at distinguishing O‑linked from N‑linked glycosylation, a distinction that is impossible when using the unreduced amino sugar N‑acetylgalactosamine alone [2].

Why N‑Acetylgalactosaminitol Cannot Be Replaced by N‑Acetylgalactosamine in Critical Glyco‑Analytical Workflows


Although N‑acetylgalactosamine (GalNAc) and N‑acetylgalactosaminitol (GalNAc‑ol) differ only by the reduction state of the anomeric carbon, this single chemical modification confers orthogonal chromatographic retention times and unique mass‑spectral fragmentation patterns that are essential for resolving O‑linked from N‑linked glycans [1]. In a head‑to‑head HPLC method, GalNAc‑ol elutes at 8.1 min, while its unreduced counterpart GalNAc elutes at 3.9 min, and the other common O‑linked linkage marker N‑acetylglucosaminitol (GlcNAc‑ol) elutes at 6.9 min [2]. Using GalNAc instead of GalNAc‑ol will co‑elute with other early‑eluting hexosamines, completely masking the O‑linked signal and leading to false‑negative identification of mucin‑type glycosylation. Therefore, procurement of a chemically authenticated N‑acetylgalactosaminitol reference standard is non‑negotiable for accurate O‑glycome analysis.

Quantitative Differentiation of N‑Acetylgalactosaminitol vs. Closest Analogs – Head‑to‑Head Analytical Data for Procurement Decisions


Orthogonal HPLC Retention Time Differentiates N‑Acetylgalactosaminitol from N‑Acetylgalactosamine and N‑Acetylglucosaminitol

In a validated PICO‑TAG HPLC method, N‑acetylgalactosaminitol (GalNAc‑ol) elutes at 8.1 min, whereas its unreduced precursor N‑acetylgalactosamine (GalNAc) elutes at 3.9 min and the alternative O‑linked marker N‑acetylglucosaminitol (GlcNAc‑ol) elutes at 6.9 min [1]. The 4.2 min difference between GalNAc and GalNAc‑ol ensures unambiguous peak assignment even in complex biological matrices. The assay demonstrates linearity from 1 to 75 nmol for both hexosamines and hexosaminitols.

Glycoprotein analysis HPLC O-linked glycan Hexosaminitol

GC‑MS Differentiation: Unique Deuterium‑Labeled Ion Pair Ratios Discriminate N‑Acetylgalactosaminitol from N‑Acetylgalactosamine

A validated GC‑MS method employing sodium borodeuteride reduction distinguishes N‑acetylgalactosaminitol from N‑acetylgalactosamine based on relative intensities of three ion pairs: m/z 84/85, 102/103, and 144/145 [1]. The deuterium‑labeling approach eliminates the need for separate chromatographic runs and allows simultaneous quantitation of both species from a single injection. The method is quantitative over a range of 40–1000 nmol.

GC‑MS Glycoprotein Alditol acetate Quantitative assay

Paper Chromatographic Rf Values Resolve N‑Acetylgalactosaminitol from N‑Acetylglucosaminitol in Linkage‑Specific Glycopeptide Analysis

In a systematic study of human teratocarcinoma cell glycopeptides, simultaneous separation of N‑acetylglucosaminitol, N‑acetylgalactosaminitol, N‑acetylglucosamine, and N‑acetylgalactosamine was achieved by descending paper chromatography [1]. Distinct Rf values allowed unambiguous identification of N‑acetylgalactosamine as the linkage sugar in specific glycopeptide fractions. The method is suitable for radioactively labeled glycopeptides and provides the essential chromatographic resolution needed to distinguish between GlcNAc‑ol and GalNAc‑ol linkage markers.

Paper chromatography Glycopeptide Linkage analysis Teratocarcinoma

Borate Complex Anion‑Exchange Chromatography Achieves Complete Baseline Resolution of Three N‑Acetylhexosaminitol Epimers

Borate complex anion‑exchange chromatography completely resolves N‑acetylglucosaminitol, N‑acetylgalactosaminitol, and N‑acetylmannosaminitol from a mixture obtained by sodium borohydride reduction of the corresponding N‑acetylhexosamines [1]. This method provides a rapid and accurate means for identifying and measuring N‑acetylhexosamines in biological samples and was successfully applied to studies of N‑acetylneuraminic acid metabolism in human skin fibroblasts.

Anion‑exchange chromatography Epimer separation Sialic acid metabolism Hexosaminitol

Gas‑Liquid Chromatography: 1–1000 nmol Linear Range for Simultaneous Quantitation of Four Amino Sugar Analytes

A gas‑liquid chromatographic procedure separates and quantitates N‑acetylglucosamine, N‑acetylgalactosamine, N‑acetylglucosaminitol, and N‑acetylgalactosaminitol in a single analytical run [1]. The method demonstrates acceptable linearity over the range of 1–1000 nmol for each analyte and is particularly suitable for samples containing both N‑acetylhexosaminitols and N‑acetylhexosamines, such as N‑linked oligosaccharides released from glycoproteins by alkaline borohydride.

Gas‑liquid chromatography Amino sugar Glycoprotein Quantitative analysis

Recommended Applications for N‑Acetylgalactosaminitol Based on Validated Analytical Performance


O‑Linked Glycan Release and Quantitation in Biopharmaceutical Quality Control

Alkaline β‑elimination of O‑linked glycoproteins yields N‑acetylgalactosaminitol as the sole reducing‑end marker for mucin‑type glycosylation [1]. The GC‑MS method with sodium borodeuteride reduction (Section 3, Evidence Item 2) enables definitive identification and quantitation (40–1000 nmol) of GalNAc‑ol in released glycan pools. This workflow is directly applicable to release testing of therapeutic glycoproteins where O‑glycosylation site occupancy and microheterogeneity must be controlled.

Linkage‑Specific Glycopeptide Mapping in Cancer Biomarker Discovery

Paper chromatography (Section 3, Evidence Item 3) and HPLC (Section 3, Evidence Item 1) methods provide orthogonal resolution of N‑acetylgalactosaminitol from N‑acetylglucosaminitol, enabling the unambiguous identification of GalNAc‑Ser/Thr linkages in glycopeptides isolated from human tumor cells [2]. This is critical for characterizing aberrant O‑glycosylation signatures associated with malignant transformation.

Metabolic Flux Analysis of Hexosamine Pathways in Primary Cells

Borate complex anion‑exchange chromatography (Section 3, Evidence Item 4) resolves N‑acetylgalactosaminitol from its epimers N‑acetylglucosaminitol and N‑acetylmannosaminitol [3]. This separation allows precise tracking of labeled hexosamine precursors through the N‑acetylneuraminic acid biosynthetic pathway, as demonstrated in human skin fibroblast studies, and is applicable to any investigation of UDP‑HexNAc pool dynamics.

Multiplexed Amino Sugar Analysis of Glycoprotein Hydrolysates

The GLC method described in Section 3 (Evidence Item 5) simultaneously quantitates all four N‑acetylhexosamine/hexosaminitol species over a 1–1000 nmol linear range [4]. This single‑injection approach is ideal for high‑throughput characterization of glycoprotein composition in academic research cores and industrial QC laboratories, minimizing instrument time and sample consumption.

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